molecular formula C13H14N4O8 B14722415 Dimethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]pentanedioate CAS No. 6098-54-0

Dimethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]pentanedioate

Cat. No.: B14722415
CAS No.: 6098-54-0
M. Wt: 354.27 g/mol
InChI Key: NRSPNVQIGVGOPW-UHFFFAOYSA-N
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Description

Dimethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]pentanedioate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a hydrazinylidene group attached to a dinitrophenyl ring, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]pentanedioate typically involves the reaction of dimethyl pentanedioate with 2,4-dinitrophenylhydrazine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the hydrazinylidene linkage. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The final product is purified using methods like recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]pentanedioate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinylidene group acts as a nucleophile.

    Oxidation and Reduction: The dinitrophenyl ring can undergo redox reactions, leading to the formation of different oxidation states.

    Condensation Reactions: The compound can form condensation products with other carbonyl-containing compounds.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine, dinitrochlorobenzene, and various catalysts. Reaction conditions often involve specific temperatures, solvents like methanol or dimethyl sulfoxide, and controlled pH levels to ensure optimal reaction rates and product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions may yield hydrazone derivatives, while oxidation reactions can produce nitro-substituted compounds.

Scientific Research Applications

Dimethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]pentanedioate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including its interactions with enzymes and other biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anticancer and antimicrobial activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Dimethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]pentanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinylidene group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The dinitrophenyl ring may also participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 2-[(2,4-dinitrophenyl)hydrazinylidene]butanedioate: A structurally similar compound with a butanedioate backbone.

    2,4-Dinitrophenylhydrazine: A simpler compound used in similar nucleophilic substitution reactions.

    Dimethyl 2-[(2,4-dinitrophenyl)hydrazono]malonate: Another related compound with a malonate backbone.

Uniqueness

Dimethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]pentanedioate is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and potential biological activity. Its combination of a hydrazinylidene group with a dinitrophenyl ring makes it a valuable compound for research and industrial applications.

Properties

CAS No.

6098-54-0

Molecular Formula

C13H14N4O8

Molecular Weight

354.27 g/mol

IUPAC Name

dimethyl 2-[(2,4-dinitrophenyl)hydrazinylidene]pentanedioate

InChI

InChI=1S/C13H14N4O8/c1-24-12(18)6-5-10(13(19)25-2)15-14-9-4-3-8(16(20)21)7-11(9)17(22)23/h3-4,7,14H,5-6H2,1-2H3

InChI Key

NRSPNVQIGVGOPW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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